molecular formula C12H21N3O4S2 B2491958 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2319808-94-9

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2491958
CAS No.: 2319808-94-9
M. Wt: 335.44
InChI Key: MYURJFYVOLXFPV-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H21N3O4S2 and its molecular weight is 335.44. The purity is usually 95%.
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Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on existing research.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrazole ring and a sulfonamide moiety, which are known to influence its biological interactions. The molecular formula is C12H19N3O4SC_{12}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 337.5 g/mol.

Research indicates that this compound may act as an inhibitor of specific enzymes and receptors, impacting various cellular pathways. The presence of the sulfonamide group is particularly notable for its role in enzyme inhibition, while the pyrazole structure contributes to its binding affinity with biological targets.

Enzyme Inhibition

Studies have shown that this compound exhibits significant inhibitory activity against certain enzymes. For instance, it has been identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), which is crucial for the survival of the parasite responsible for human African trypanosomiasis (HAT). The compound demonstrated an IC50 value of 0.002 μM against TbNMT, indicating strong inhibitory potential .

Antiparasitic Activity

In addition to enzyme inhibition, this compound has shown promising antiparasitic activity. In mouse models, it was fully curative at doses as low as 12.5 mg/kg when administered over four days, demonstrating its efficacy in treating the hemolymphatic stage of HAT .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties of this compound:

Compound Name Structure Unique Features
DDD85646Pyrazole sulfonamidePotent against TbNMT; limited CNS penetration
Thiophene derivativesVariousDifferent reactivity; lacks the tetrahydrothiopyran moiety
2-Aminothiophene derivativesVariousDistinct biological activity; different functional groups

The unique combination of functional groups in this compound contributes to its specific biological activities that are not present in other compounds .

Study on Trypanosomiasis

In a study focusing on HAT, researchers evaluated the efficacy of this compound in vivo. The results indicated that the compound not only inhibited TbNMT effectively but also showed low toxicity in host cells, making it a promising candidate for further development .

Mechanistic Studies

Additional mechanistic studies have highlighted how this compound interacts with target enzymes at the molecular level. It binds to active sites through hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory effects .

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S2/c1-15-9-11(8-13-15)21(17,18)14-10-12(19-5-4-16)2-6-20-7-3-12/h8-9,14,16H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYURJFYVOLXFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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